molecular formula C21H17NO4 B5715574 4-benzylphenyl 3-methyl-4-nitrobenzoate

4-benzylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5715574
M. Wt: 347.4 g/mol
InChI Key: APJFEJSBAGIMSI-UHFFFAOYSA-N
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Description

4-Benzylphenyl 3-methyl-4-nitrobenzoate is an aromatic ester featuring a 3-methyl-4-nitrobenzoate moiety esterified with a 4-benzylphenyl group. This compound is structurally related to other nitrobenzoate esters, which are widely studied for their crystallographic, synthetic, and material science applications.

Properties

IUPAC Name

(4-benzylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-13-18(9-12-20(15)22(24)25)21(23)26-19-10-7-17(8-11-19)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFEJSBAGIMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-benzylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-benzylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-benzylphenyl 3-methyl-4-aminobenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-benzylphenol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

4-benzylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-benzylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The molecular targets and pathways involved in its biological activity, if any, would require further investigation to elucidate.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 4-benzylphenyl 3-methyl-4-nitrobenzoate and its analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Hazards
Methyl 3-methyl-4-nitrobenzoate C₉H₉NO₄ 195.17 80–82 Harmful if swallowed
Ethyl 3-methyl-4-nitrobenzoate C₁₀H₁₁NO₄ 209.20 Not reported Harmful (inhalation, skin contact)
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 Not reported No data available
This compound C₂₁H₁₇NO₄ 355.37 Not reported Estimated based on structural analogs

Key Observations :

  • Molecular Weight and Bulk : The benzylphenyl group significantly increases molecular weight (355.37 g/mol) compared to methyl (195.17 g/mol) or ethyl (209.20 g/mol) esters, likely reducing solubility in polar solvents.
  • Melting Points : Smaller esters like methyl 3-methyl-4-nitrobenzoate exhibit defined melting points (80–82°C) due to simpler crystal packing . The bulkier benzylphenyl group may disrupt crystallization, leading to lower or uncharacterized melting points.

Substituent Effects on Reactivity and Crystal Packing

  • Electron-Withdrawing Nitro Group : The nitro group at the para position stabilizes the ester via resonance and inductive effects, a common feature in nitrobenzoates .
  • Methyl Group Influence: The meta-methyl group in 3-methyl-4-nitrobenzoate derivatives perturbs hydrogen-bonding networks. For example, replacing a hydrogen with a methyl group in related compounds disrupts bifurcated C–H/O (NO₂) synthons, altering crystal packing .
  • Benzylphenyl vs. Smaller Esters : The benzylphenyl group introduces steric hindrance and aromatic interactions (π-π stacking), which may reduce reactivity in nucleophilic acyl substitutions compared to methyl or ethyl esters.

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